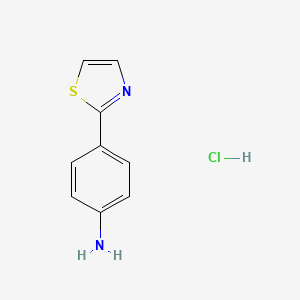

4-(1,3-Thiazol-2-yl)aniline hydrochloride

Description

4-(1,3-Thiazol-2-yl)aniline hydrochloride (CAS: 193017-26-4) is a heterocyclic organic compound featuring a thiazole ring substituted at the 2-position with a para-aminophenyl group, with the aniline nitrogen protonated as a hydrochloride salt. This structural motif is critical in medicinal chemistry, as the thiazole ring is a common pharmacophore known for antimicrobial, anticancer, and kinase-inhibitory properties . The hydrochloride salt enhances solubility in polar solvents, making it advantageous for pharmaceutical formulations. Applications include its use as an intermediate in synthesizing kinase inhibitors and antibacterial agents, supported by its reactivity in nucleophilic aromatic substitution and coupling reactions .

Properties

Molecular Formula |

C9H9ClN2S |

|---|---|

Molecular Weight |

212.70 g/mol |

IUPAC Name |

4-(1,3-thiazol-2-yl)aniline;hydrochloride |

InChI |

InChI=1S/C9H8N2S.ClH/c10-8-3-1-7(2-4-8)9-11-5-6-12-9;/h1-6H,10H2;1H |

InChI Key |

QAFFOXKTSRXKND-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=CS2)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,3-Thiazol-2-yl)aniline hydrochloride typically involves the condensation of 2-aminothiazole with aniline under acidic conditions. The reaction is often carried out in the presence of hydrochloric acid to facilitate the formation of the hydrochloride salt. The reaction conditions usually include refluxing the mixture in ethanol or another suitable solvent for several hours .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 4-(1,3-Thiazol-2-yl)aniline hydrochloride can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

Substitution: Halogenating agents or nitrating agents under controlled conditions.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

4-(1,3-Thiazol-2-yl)aniline hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial or anticancer agent.

Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(1,3-Thiazol-2-yl)aniline hydrochloride involves its interaction with various molecular targets. The thiazole ring can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, it can interact with DNA or proteins, affecting cellular processes and leading to anticancer activity .

Comparison with Similar Compounds

Table 1: Comparison of High-Similarity Thiazole Derivatives

Key Observations :

- Substituent Effects: The replacement of the aniline group with benzylamine ([4-(1,3-Thiazol-2-yl)phenyl]methylamine) increases lipophilicity, favoring blood-brain barrier penetration . Conversely, the carboxylic acid in 2-(4-(Dimethylamino)phenyl)thiazole-4-carboxylic acid introduces hydrogen-bonding capacity, altering bioavailability.

- Salt Forms: Hydrochloride salts (e.g., target compound vs. A222052) exhibit superior aqueous solubility compared to free bases, critical for intravenous formulations .

Derivatives with Functional Group Variations

Table 2: Comparison of Substituted Thiazole Derivatives

Key Observations :

- Electron-Withdrawing Groups : The 4-chlorophenyl substitution in 3-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]aniline increases electrophilicity, enhancing reactivity in cross-coupling reactions .

- Ring System Modifications : Replacing thiazole with dithiolane (4-(1,3-Dithiolan-2-yl)aniline hydrochloride) disrupts aromaticity, reducing planarity and altering binding interactions in biological targets .

Research Findings and Methodological Context

For instance:

- Crystallography : SHELX refinements resolve protonation states in hydrochloride salts, critical for confirming ionic interactions in crystal lattices .

- Electronic Properties : Multiwfn analyses quantify charge distribution in thiazole derivatives, correlating with reactivity in Suzuki-Miyaura couplings .

Biological Activity

4-(1,3-Thiazol-2-yl)aniline hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. The thiazole moiety is known for its ability to interact with various biological targets, making it a potential candidate for drug development. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of this compound consists of a thiazole ring attached to an aniline group. This configuration enhances its lipophilicity and allows for better interaction with biological membranes.

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. The thiazole ring can coordinate with metal ions or aromatic residues in enzyme active sites, modulating their activity. Additionally, the presence of electron-withdrawing groups can enhance the compound's potency against various pathogens.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.

Anticancer Properties

The compound has shown promise as an anticancer agent. Studies have reported its ability to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators. The SAR analysis suggests that modifications to the thiazole ring can significantly enhance anticancer activity.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has been investigated for anti-inflammatory effects. It has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes.

Structure-Activity Relationship (SAR)

The SAR studies reveal that the biological activity of this compound is influenced by various structural modifications:

| Modification | Effect on Activity |

|---|---|

| Electron-withdrawing groups at para position | Increased potency against bacterial strains |

| Alkyl substitutions on the thiazole ring | Enhanced anticancer activity |

| Halogen substitutions on the aniline moiety | Improved anti-inflammatory effects |

Case Studies

Several case studies have highlighted the efficacy of this compound:

- Antimicrobial Efficacy : A study conducted by Prasad et al. demonstrated that derivatives of thiazole exhibited superior antimicrobial activity compared to standard antibiotics like ampicillin and streptomycin .

- Anticancer Activity : Research published in Journal of Medicinal Chemistry indicated that thiazole derivatives could effectively inhibit cancer cell proliferation through apoptosis induction .

- Anti-inflammatory Mechanism : A study on thiazole derivatives showed significant inhibition of COX enzymes, leading to reduced inflammation in animal models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.